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4-Amino-7-bromochromane-4-carboxylic acid

Cat. No.: B13053192
M. Wt: 272.09 g/mol
InChI Key: UAUPBLLGLSTQKC-UHFFFAOYSA-N
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Description

The Chromane (B1220400) Core: A Privileged Scaffold in the Design of Bioactive Molecules

The chromane scaffold, a heterocyclic chemical compound with the formula C9H10O, is a foundational structure in a multitude of biologically active molecules. nih.gov In medicinal chemistry, certain molecular structures that are capable of binding to multiple biological targets, thereby serving as a versatile template for drug discovery, are termed "privileged scaffolds." nih.govresearchgate.net The chromane ring system is widely recognized as such a scaffold. researchgate.netnih.govnih.gov This privileged status is attributed to its prevalence in a wide array of natural products, including vitamins like tocopherols (B72186) (Vitamin E), flavonoids, and anthocyanins. nih.govresearchgate.net

The inherent structural features of the chromane core, which consists of a benzene (B151609) ring fused to a dihydropyran ring, provide a rigid framework that can be readily and strategically functionalized. nih.gov This allows medicinal chemists to generate extensive libraries of derivatives with diverse physicochemical properties, enhancing the potential for discovering compounds with high potency and safety profiles. nih.gov The ability of the chromane nucleus to serve as a versatile template for designing novel compounds with significant pharmacological potential has made it a cornerstone in the development of innovative therapeutic leads. nih.govnih.govacs.org

Structural Diversity and Broad Biological Relevance of Chromane Derivatives in Preclinical Research

The structural versatility of the chromane scaffold has led to the synthesis and investigation of a vast number of derivatives with a wide spectrum of biological activities. nih.govnih.gov Preclinical research has demonstrated the potential of chromane-based compounds in various therapeutic areas. These derivatives have shown promise as anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective agents. nih.govresearchgate.net

The specific biological activity of a chromane derivative is often dictated by the nature and position of the substituents on the chromane ring. For instance, research into chroman-4-one derivatives has revealed their potential as selective inhibitors of Sirtuin-2 (SIRT2), an enzyme implicated in age-related neurodegenerative diseases. nih.govnih.gov Notably, studies have shown that the introduction of electron-withdrawing groups, such as bromine, at the 6- and 8-positions can be favorable for inhibitory activity. nih.gov One of the most potent SIRT2 inhibitors identified in a study was 6,8-dibromo-2-pentylchroman-4-one, which exhibited an IC50 of 1.5 μM. nih.gov

Furthermore, chromane derivatives have been investigated for their potential in treating neurodegenerative conditions like Alzheimer's and Parkinson's diseases. nih.govcore.ac.uk Some gem-dimethylchroman-4-amine derivatives have shown good inhibition of butyrylcholinesterase (BuChE), an important target in Alzheimer's therapy. core.ac.uk Spirocyclic chromane derivatives have also been synthesized and evaluated as potential treatments for prostate cancer by targeting the p300/CBP co-activator. nih.gov The broad range of biological activities associated with chromane derivatives underscores the importance of this scaffold in ongoing drug discovery efforts. researchgate.netnih.govrjptonline.org

Table 1: Selected Biological Activities of Chromane Derivatives in Preclinical Research

Derivative Class Specific Compound Example Biological Activity Research Focus
Bromo-substituted chroman-4-ones 6,8-dibromo-2-pentylchroman-4-one SIRT2 Inhibition nih.gov Neurodegenerative Diseases nih.gov
gem-Dimethylchroman-4-amines 8-Methoxy-gem-dimethylchroman-4-amine Butyrylcholinesterase (BuChE) Inhibition core.ac.uk Alzheimer's Disease core.ac.uk
Spirocyclic chromanes Compound B16 (a spirocyclic chromane derivative) p300/CBP Inhibition nih.gov Prostate Cancer nih.gov
Chroman-4-ones Various substituted chroman-4-ones Anti-inflammatory nih.gov Inflammation-related diseases nih.gov
Chromenes 7-methoxy-2-(2,4,5-trimethoxyphenyl)-2H-chromene TNF-α Production Inhibition rjptonline.org Anti-inflammatory rjptonline.org

Overview of 4-Amino-7-bromochromane-4-carboxylic Acid within Contemporary Chromane Research

While the broader class of chromane derivatives is the subject of extensive research, the specific compound This compound is a less-studied molecule. nih.govnih.govbldpharm.com Currently, information on this compound is primarily limited to its availability from chemical suppliers and its entry in chemical databases. nih.govbldpharm.com There is a notable absence of published research detailing its specific synthesis, biological evaluation, or direct application in medicinal chemistry.

However, an analysis of its structure provides insight into its potential significance and areas for future investigation. This compound is a structurally unique molecule that combines several key features of interest in medicinal chemistry. It is a conformationally constrained α,α-disubstituted γ-amino acid analogue built upon the privileged chromane scaffold. The synthesis of such constrained amino acids is a significant area of research, as they can be used to create peptides and peptidomimetics with specific, predictable secondary structures. nih.gov

The presence of a bromine atom at the 7-position of the chromane ring is also noteworthy. Halogenated derivatives of chromanes have demonstrated interesting biological activities. For example, bromo-substituted chroman-4-ones have been identified as potent and selective inhibitors of SIRT2. nih.gov The introduction of a bromine atom can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

Furthermore, the 4-amino substitution on the chromane ring is a feature found in other biologically active chromane derivatives. For instance, certain 4-amino-substituted chromans have been evaluated for their activity against neurodegenerative diseases. core.ac.uk

Given these structural features, this compound represents a novel building block with potential for incorporation into peptidomimetics or for investigation as a standalone bioactive agent. Its rigid structure, a consequence of the fused ring system and the quaternary carbon at the 4-position, could be advantageous in designing molecules with high target specificity. Future research could explore its synthesis, stereochemical resolution, and evaluation in biological assays related to cancer, neurodegenerative diseases, or other areas where chromane derivatives have shown promise.

Table 2: Chemical Data for this compound

Property Value
IUPAC Name 4-amino-7-bromo-3,4-dihydro-2H-chromene-4-carboxylic acid
Molecular Formula C10H10BrNO3 nih.govbldpharm.com
Molecular Weight 272.10 g/mol bldpharm.com
CAS Number 1216153-21-7 bldpharm.com
Structure A chromane ring system with a bromine atom at position 7, and both an amino group and a carboxylic acid group attached to position 4.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10BrNO3 B13053192 4-Amino-7-bromochromane-4-carboxylic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10BrNO3

Molecular Weight

272.09 g/mol

IUPAC Name

4-amino-7-bromo-2,3-dihydrochromene-4-carboxylic acid

InChI

InChI=1S/C10H10BrNO3/c11-6-1-2-7-8(5-6)15-4-3-10(7,12)9(13)14/h1-2,5H,3-4,12H2,(H,13,14)

InChI Key

UAUPBLLGLSTQKC-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C1(C(=O)O)N)C=CC(=C2)Br

Origin of Product

United States

Synthetic Methodologies for 4 Amino 7 Bromochromane 4 Carboxylic Acid and Analogues

Retrosynthetic Analysis of the 4-Amino-7-bromochromane-4-carboxylic Acid Scaffold

A logical retrosynthetic analysis of this compound suggests several key disconnections to trace the molecule back to simpler, more readily available starting materials. The primary disconnection targets the stereocenter at the C4 position. The geminal amino and carboxylic acid functionalities can be retrosynthetically derived from an α-aminonitrile intermediate, pointing towards a Strecker-type synthesis. nih.gov This key intermediate would arise from the reaction of a 7-bromo-chroman-4-one precursor with a cyanide source and an amine.

The 7-bromo-chroman-4-one can be further simplified. The bromine atom at the C7 position can be disconnected via an electrophilic aromatic substitution (bromination) reaction on the chroman-4-one core. This step's feasibility hinges on controlling the regioselectivity of the halogenation on the aromatic portion of the heterocycle.

Finally, the chroman-4-one framework itself can be disconnected. A classical approach involves an intramolecular cyclization, such as a Friedel-Crafts acylation or a Michael addition-initiated ring closure. This disconnection typically leads back to a substituted phenol (B47542) derivative, such as a 2-(allyloxy)aryl aldehyde or a related precursor that contains the necessary atoms to form the heterocyclic ring. mdpi.commdpi.com An alternative disconnection for the chromane (B1220400) ring involves forming the ether linkage last, for example, through a Mitsunobu cyclization of a substituted 1-phenyl-1,3-propanediol. organic-chemistry.org This multi-stage retrosynthetic pathway provides a strategic roadmap for the laboratory synthesis of the target compound.

Established Synthetic Routes to Chromane-4-carboxylic Acid Frameworks

The construction of the chromane core is a foundational step in the synthesis of the target molecule. Various methods have been developed to access chromane and chroman-4-one derivatives, which are key precursors to the desired carboxylic acid framework. These strategies can be broadly categorized into classical condensation and cyclization reactions, transition metal-catalyzed processes, and modern photoredox-catalyzed transformations.

Classical methods for chromone (B188151) and chromane synthesis often rely on condensation reactions followed by an intramolecular cyclization step. ijrpc.com One common strategy involves the Knoevenagel condensation of a salicylaldehyde (B1680747) derivative with an active methylene (B1212753) compound, such as a malonate ester. nih.gov The resulting adduct can then undergo a subsequent intramolecular Michael addition to form the chromane ring.

For instance, the total synthesis of Flocoumafen, a complex coumarin (B35378) derivative, utilizes a Knoevenagel condensation followed by a Michael 1,4-addition and an intramolecular ring cyclization to construct a key tetralone skeleton, which is structurally related to the chroman-4-one core. mdpi.com Similarly, base-catalyzed protocols, sometimes employing superbases like phosphazene P4-tBu for related heterocycles, can facilitate the intramolecular cyclization of appropriately substituted precursors under mild conditions. rsc.org Acid catalysis is also a viable strategy; for example, treating a suitable precursor with trifluoroacetic anhydride (B1165640) (TFAA) can effect the intramolecular ring cyclization to yield the desired ketone. mdpi.com These methods, while well-established, can sometimes require harsh conditions or multiple discrete steps.

Transition metal catalysis offers powerful and often more efficient alternatives for constructing the chromane scaffold. These methods can provide access to diverse chromane derivatives with high levels of control.

A notable example is a convergent three-step method that furnishes 2-substituted chromans via a Heck coupling of a 2-iodophenol (B132878) with an allylic alcohol, followed by reduction and a Mitsunobu cyclization to form the ether linkage. organic-chemistry.org Another significant strategy involves the copper-catalyzed asymmetric hydroamination of 2H-chromenes. This reaction uses hydrosilanes and hydroxylamine (B1172632) esters to install a chiral amino group directly at the C4 position, yielding optically enriched 4-aminochromanes. researchgate.netresearchgate.net While this approach introduces the amino group early, it provides a powerful entry into chiral chromane systems. Palladium-catalyzed reactions have also been employed to construct the chromane skeleton through various cross-coupling and amination strategies. researchgate.net

Table 1: Comparison of Synthetic Approaches to the Chromane Framework

MethodKey Transformation(s)PrecursorsAdvantagesDisadvantages
Base-Promoted Cyclization Knoevenagel/Claisen Condensation, Intramolecular Michael AdditionPhenols, Aldehydes, Active Methylene CompoundsUses readily available reagents, well-established procedures. mdpi.comijrpc.comCan require harsh conditions, may have limited scope.
Transition Metal Catalysis Heck Coupling, Mitsunobu Cyclization, Asymmetric HydroaminationHalophenols, Allylic Alcohols, 2H-ChromenesHigh efficiency, atom economy, potential for asymmetry. organic-chemistry.orgresearchgate.netOften requires expensive or toxic metal catalysts and ligands.
Photoredox Catalysis Decarboxylative Radical Cyclization, Cascade Annulation2-(Allyloxy)arylaldehydes, Carboxylate SaltsMild reaction conditions, high functional group tolerance, sustainable. mdpi.comacs.orgMay require specific photocatalysts and light sources.

In recent years, photoredox catalysis has emerged as a revolutionary tool in organic synthesis, enabling reactions under exceptionally mild conditions. nih.govyoutube.com Several photoredox strategies have been successfully developed for the synthesis of chroman-4-ones, which are direct precursors to the target scaffold.

One innovative approach uses a sustainable iron catalyst (FeCl₃) in a photoredox-mediated decarboxylative radical cyclization. acs.org This method uses readily available carboxylic acid salts as radical precursors to trigger the cyclization of 2-(allyloxy)benzaldehydes, affording chroman-4-one derivatives efficiently at room temperature. acs.org Another powerful strategy is the doubly decarboxylative Giese reaction, which couples N-(acyloxy)phthalimides with chromone-3-carboxylic acids under visible light irradiation to produce 2-substituted-chroman-4-ones. nih.govrsc.org

Furthermore, metal-free photoredox systems have been developed. A cascade radical annulation of 2-(allyloxy)arylaldehydes with oxalates, mediated by (NH₄)₂S₂O₈, provides access to ester-containing chroman-4-ones. mdpi.com The resulting ester at the C3 position can be subsequently hydrolyzed to the corresponding carboxylic acid, offering a direct route to functionalized chroman-4-one building blocks. mdpi.com

Table 2: Selected Photoredox Systems for Chroman-4-one Synthesis

Catalyst SystemKey ReagentsTransformationOutcomeReference
FeCl₃ / Visible LightCarboxylate Salts, 2-(allyloxy)benzaldehydeDecarboxylative Radical CyclizationSynthesis of chroman-4-one derivatives at room temperature. acs.org
Photoredox Catalyst / BaseN-(acyloxy)phthalimides, Chromone-3-carboxylic acidsDoubly Decarboxylative Giese ReactionFormation of 2-substituted-chroman-4-ones. nih.govrsc.org
(NH₄)₂S₂O₈ (Metal-Free)Oxalates, 2-(allyloxy)arylaldehydesCascade Radical AnnulationSynthesis of ester-containing chroman-4-ones. mdpi.com

Regioselective Bromination Strategies for Chromane Systems (at position 7)

The introduction of a bromine atom specifically at the C7 position of the chromane ring is a significant challenge due to the competing directing effects of the substituents on the aromatic ring. In a chroman-4-one precursor, the ether oxygen is an activating, ortho-, para-directing group, while the C4-carbonyl is a deactivating, meta-directing group. Standard electrophilic aromatic substitution reactions, such as bromination, would therefore be expected to favor substitution at the C6 and C8 positions. researchgate.net

Achieving C7-bromination likely requires a more nuanced strategy than direct bromination of the pre-formed chromane. A common and effective approach in such cases is to utilize a starting material that already contains the desired substitution pattern. The synthesis would begin with a 3-bromophenol (B21344) derivative, which possesses the bromine atom in the correct relative position. The chromane ring would then be constructed onto this pre-functionalized aromatic core using one of the cyclization methods described previously.

While direct C7 functionalization is difficult, research into the regioselective functionalization of other heterocyclic systems demonstrates that such challenges can sometimes be overcome with specialized reagents or directing group strategies. gelisim.edu.trnih.gov For example, deprotonative metallation can achieve functionalization at specific sites, although C4 and C8 are the positions typically accessed in chromane itself using this method. researchgate.net

Stereoselective Introduction of the 4-Amino and 4-Carboxylic Acid Functionalities

The final and most critical step in the synthesis is the stereoselective installation of the amino and carboxylic acid groups at the C4 position to create the chiral quaternary center. The most direct and widely used method for synthesizing cyclic α-amino acids from a ketone precursor is the Strecker synthesis. nih.gov

In this context, a 7-bromo-chroman-4-one would be treated with a source of cyanide (e.g., TMSCN) and an amine. To achieve stereoselectivity, a chiral amine is typically used as an auxiliary. The chiral amine first condenses with the ketone to form a chiral iminium ion in situ. The subsequent nucleophilic addition of cyanide then occurs diastereoselectively, guided by the stereochemistry of the amine auxiliary. The resulting α-aminonitrile can then be hydrolyzed under acidic or basic conditions to afford the desired 4-amino-4-carboxylic acid product. nih.gov This method is powerful because it constructs the challenging quaternary α-amino acid moiety in a controlled fashion.

Alternative, though potentially more complex, strategies could also be envisioned. For example, a catalytic asymmetric hydroamination or a related amination reaction could install the C4-amino group stereoselectively. researchgate.netresearchgate.net However, this would necessitate a separate, subsequent step to introduce the C4-carboxylic acid group, a transformation that is not trivial at a fully substituted carbon center. Therefore, the asymmetric Strecker approach remains the most logical and established pathway for the stereocontrolled synthesis of the 4-amino-4-carboxylic acid functionality on the chromane scaffold.

Post-Synthetic Functionalization and Derivatization of this compound

The chemical versatility of this compound allows for a range of modifications at its carboxylic acid and amino moieties. These transformations are crucial for its incorporation into larger molecules and for modulating its physicochemical and biological properties.

Amidation and Esterification Reactions of the Carboxylic Acid Group

The carboxylic acid group of this compound is a key handle for derivatization, readily undergoing amidation and esterification reactions. These transformations are fundamental for creating a diverse array of derivatives.

Amidation: The formation of an amide bond is a cornerstone of medicinal chemistry and peptide science. The carboxylic acid can be coupled with a variety of primary and secondary amines to yield the corresponding amides. Standard peptide coupling reagents are often employed to facilitate this transformation. Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency.

The general scheme for amidation involves the activation of the carboxylic acid group by the coupling reagent to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine. The choice of solvent, base, and reaction temperature can be optimized to maximize yield and purity.

Esterification: Fischer esterification, involving the reaction of the carboxylic acid with an alcohol under acidic catalysis, provides a direct route to the corresponding esters. google.com The reaction is typically carried out in an excess of the alcohol, which also serves as the solvent, with a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The equilibrium can be driven towards the product by removing the water formed during the reaction.

Alternatively, for more sensitive substrates or when milder conditions are required, esterification can be achieved via activation of the carboxylic acid, similar to amidation, followed by reaction with an alcohol.

Table 1: Representative Amidation and Esterification Reactions

EntryReactantReagents and ConditionsProductYield (%)
1BenzylamineEDC, HOBt, DIPEA, DMF, rt, 12 hN-Benzyl-4-amino-7-bromochromane-4-carboxamideNot Reported
2MethanolH₂SO₄ (cat.), reflux, 24 hMethyl 4-amino-7-bromochromane-4-carboxylateNot Reported
3Glycine methyl esterHATU, DIPEA, CH₂Cl₂, rt, 16 hDipeptide analogueNot Reported

Note: The yields in this table are representative and may vary based on specific experimental conditions.

Modifications of the Amino Group: Acylation, Alkylation, and Imine Formation

The primary amino group at the C4 position offers another site for extensive functionalization, allowing for the introduction of a wide range of substituents.

Acylation: The amino group can be readily acylated using various acylating agents such as acid chlorides, acid anhydrides, or activated carboxylic acids. This reaction is typically performed in the presence of a base to neutralize the acid generated. A common strategy for selective N-acylation in the presence of the carboxylic acid is to first protect the carboxyl group as an ester, followed by acylation of the amine and subsequent deprotection of the ester if necessary. The widely used tert-butyloxycarbonyl (Boc) protecting group can be introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O).

Alkylation: N-alkylation of the amino group can be achieved through reductive amination or by reaction with alkyl halides. Reductive amination involves the reaction of the amino group with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Direct alkylation with alkyl halides can be more challenging to control and may lead to over-alkylation.

Imine Formation: The primary amino group can condense with aldehydes or ketones under appropriate conditions to form imines, also known as Schiff bases. This reaction is typically reversible and acid-catalyzed. The formation of the C=N double bond introduces a different geometric and electronic character to the molecule, which can be exploited in the design of novel structures.

Table 2: Representative Modifications of the Amino Group

EntryReaction TypeReagentProduct
1Acylation (Boc-protection)Boc₂O, Et₃N, CH₂Cl₂N-Boc-4-amino-7-bromochromane-4-carboxylic acid
2AcylationAcetyl chloride, pyridineN-Acetyl-4-amino-7-bromochromane-4-carboxylic acid
3Reductive AlkylationBenzaldehyde, NaBH(OAc)₃N-Benzyl-4-amino-7-bromochromane-4-carboxylic acid
4Imine FormationCyclohexanone, cat. H⁺4-(Cyclohexylideneamino)-7-bromochromane-4-carboxylic acid

Synthesis of Conjugates and Peptidomimetics Incorporating the Chromane Amino Acid Moiety

The unique conformational constraints imposed by the chromane scaffold make this compound an excellent candidate for incorporation into peptidomimetics and other bioactive conjugates. The rigid structure can help to lock the peptide backbone into a specific conformation, which can lead to enhanced binding affinity and selectivity for biological targets.

The synthesis of these complex molecules typically involves a stepwise approach using solid-phase or solution-phase peptide synthesis methodologies. The chromane amino acid can be incorporated into a peptide sequence by first protecting its amino and/or carboxylic acid groups as required by the synthetic strategy. For instance, the amino group can be protected with an Fmoc (9-fluorenylmethyloxycarbonyl) group for use in standard Fmoc-based solid-phase peptide synthesis.

This amino acid has been utilized as an intermediate in the synthesis of inhibitors of Hypoxia-Inducible Factor 2α (HIF2α), highlighting its potential in medicinal chemistry. google.com In these syntheses, the chromane moiety is typically coupled with other heterocyclic fragments to construct the final complex molecule. google.com The bromine atom at the 7-position also serves as a valuable synthetic handle for further diversification through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of a wide range of aryl, heteroaryl, or other functional groups.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidating the Influence of Substitution Patterns on Biological Recognition and Functional Activity

The substitution pattern on the chromane (B1220400) ring is a critical determinant of biological activity. Even minor changes to the substituents can significantly alter the compound's potency and selectivity. acs.org Studies on various chromane and related heterocyclic structures demonstrate that the electronic and steric properties of substituents on the aromatic ring and the dihydropyran ring dictate the molecule's ability to bind to specific targets.

The presence and position of a halogen atom on the aromatic ring of a heterocyclic compound can profoundly influence its biological activity. In studies on related 4-aminoquinoline (B48711) structures, the nature of the substituent at the 7-position was found to be crucial for antiplasmodial activity. Specifically, 7-bromo and 7-iodo derivatives were as potent as the corresponding 7-chloro analogs against both chloroquine-susceptible and -resistant strains of P. falciparum. nih.gov This suggests that a large, lipophilic, and electron-withdrawing halogen at this position is favorable for this particular activity.

Further research on 4-aminoquinolines demonstrated that electron-withdrawing groups at the 7-position lower the pKa of both the quinoline (B57606) ring nitrogen and the side-chain amino group, which in turn affects drug accumulation in the parasite's food vacuole. researchgate.net The antiplasmodial activity was found to be directly proportional to the compound's ability to inhibit β-hematin formation, a function that correlates with the electron-withdrawing capacity of the 7-substituent. researchgate.net In contrast, studies on chroman-4-one derivatives as SIRT2 inhibitors indicated that substitution at the 7-position with fluorine resulted in only weak inhibitory activity, highlighting that the specific halogen and its position are tuned for different biological targets. acs.org

The amino group at the 4-position is a key functional group that can participate in crucial binding interactions such as hydrogen bonding and ionic interactions, which are often essential for eliciting a biological response. In a study of 4-aminopiperidine (B84694) derivatives as antifungal agents, the nature of the substituents on the amino group was found to be critical for activity. mdpi.com Specifically, combining a benzyl (B1604629) or phenylethyl group at the piperidine (B6355638) nitrogen with a long N-alkyl chain (like n-dodecyl) at the 4-amino group resulted in the highest antifungal activity. mdpi.com This indicates that the amino group serves as a critical anchor for attaching side chains that can optimize interactions with the target enzyme.

The carboxylic acid moiety is a highly polar, ionizable group that can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. It can act as a hydrogen bond donor and acceptor and can form strong ionic bonds (salt bridges) with positively charged residues, such as arginine or lysine, in a protein's binding site. The reactivity and interaction potential of carboxylic acid derivatives are well-established, with the carboxyl group being a key component in many drug molecules. libretexts.org

Stereochemical Aspects in Structure-Activity Relationships of Chromane Derivatives

Chromane derivatives containing a stereocenter, such as at the C2 or C4 position, often exhibit stereospecific biological activity. The three-dimensional arrangement of atoms is critical for the precise fit of a molecule into a chiral binding site of a protein or enzyme. Research has shown that different stereoisomers of a compound can have vastly different biological activities. conicet.gov.ar

For chiral 2-substituted chromanes, a correlation exists between the absolute configuration at the C2 position, the helicity of the dihydropyran ring, and the compound's specific optical rotation. nih.gov This highlights the defined three-dimensional structure of the chromane core. In the case of chroman-4-ol derivatives, molecular docking studies showed that while both enantiomers could fit into the active site of butyrylcholinesterase, the (R)-enantiomer was predicted to have a better binding affinity. core.ac.uk This demonstrates that even for closely related poses, subtle differences in stereochemistry can impact binding energy and, consequently, inhibitory potency. The isolation of different stereoisomers of monoterpene chromane esters from natural sources further emphasizes the importance of stereochemistry, as these isomers can trigger distinct biological responses. conicet.gov.arresearchgate.net

Conformational Analysis and its Implications for Bioactivity

The biological activity of a molecule is governed not just by its constitution and configuration but also by its preferred conformation(s). Conformational flexibility allows a molecule to adopt the optimal shape to bind to its biological target. chemrxiv.org The dihydropyran ring of the chromane scaffold can adopt different conformations, such as a half-chair or twist-boat, and the specific conformation can be influenced by its substituents.

Studies on chroman-4-one derivatives have shown that conformational changes in the ring system can lead to a loss of activity, indicating that a specific ring geometry is necessary for potent inhibition. acs.org The analysis of amino acids in different protein secondary structures reveals that they adopt preferred conformations. nih.gov For aromatic amino acids, specific rotational parameters define the low-energy conformations that are most likely to be biologically relevant. capes.gov.br Therefore, the conformational preferences of the 4-amino and 4-carboxylic acid substituents relative to the chromane ring system in "4-Amino-7-bromochromane-4-carboxylic acid" would be a critical factor in determining its interaction with a target protein.

Development of Predictive QSAR Models for Chromane-Based Amino Acid Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. These models are valuable for predicting the activity of new compounds and for providing insights into the structural features required for bioactivity. mdpi.com

Several 3D-QSAR studies have been successfully applied to chromone (B188151) and chromane derivatives to understand their inhibitory mechanisms. For example, a 3D-QSAR model for chromone derivatives as MAO inhibitors revealed a statistically significant correlation (R² = 0.9064), identifying key structural features for activity. nih.gov Another study on chromone derivatives as HIV-1 protease inhibitors developed a robust receptor-based model (r² = 0.886) that provided guidelines for designing more potent inhibitors. researchgate.net Similarly, QSAR studies on chromone derivatives for anti-breast cancer activity helped to identify the vital structural features required to interact with the human estrogen receptor-alpha (hER-α). nih.gov Although a specific QSAR model for this compound was not found, these studies demonstrate the applicability of QSAR in developing predictive models for this class of compounds, which can guide the synthesis and optimization of new derivatives.

Molecular Mechanisms of Action and Target Elucidation

Identification of Specific Molecular Targets Interacting with 4-Amino-7-bromochromane-4-carboxylic Acid and its Analogues

While this compound is primarily documented as a chemical intermediate, its structural backbone is integral to compounds designed for specific, high-value biological targets. Patent documentation reveals that this compound serves as an intermediate in the synthesis of inhibitors targeting Hypoxia-Inducible Factor 2α (HIF2α) google.com. HIF2α is a transcription factor that plays a critical role in cellular responses to low oxygen levels (hypoxia) and is a key mediator in processes such as vascularization and erythropoiesis. google.com Its dysregulation, particularly through genetic alterations in the von Hippel-Lindau (VHL) gene, leads to its accumulation in certain cancers, most notably clear cell renal cell carcinoma (ccRCC), where it acts as a primary oncogenic driver. google.com

Research into analogues and derivatives of the chromane (B1220400) amino acid scaffold has identified a range of other molecular targets, highlighting the versatility of this chemical class. These findings underscore the potential of the core structure to interact with various biological systems.

Key molecular targets identified for chromane-based analogues include:

Programmed Death-Ligand 1 (PD-L1): Certain chroman derivatives have been developed as small-molecule inhibitors of the PD-1/PD-L1 interaction, a critical immune checkpoint pathway that tumors exploit to evade the immune system. nih.gov

Sigma-1 (σ1) Receptor: A series of 3-amino-chromane ligands demonstrate high-affinity binding to the σ1 receptor, an intracellular chaperone protein implicated in a variety of physiological functions and diseases, including neurodegeneration and pain. nih.gov

Butyrylcholinesterase (BuChE): gem-Dimethylchroman-4-ol and gem-dimethyl-chroman-4-amine derivatives have shown potent and selective inhibition of BuChE, an enzyme involved in neurotransmitter metabolism and considered a target in Alzheimer's disease. uevora.pt

Monoamine Oxidase (MAO): N-propargylated chroman-4-amines have been investigated as inhibitors of MAO-A and MAO-B, enzymes crucial for the degradation of monoamine neurotransmitters. uevora.ptcore.ac.uk

p300/CBP: Spirocyclic chromane derivatives have been designed as inhibitors of the histone acetyltransferases p300/CBP, a co-activator involved in regulating cell cycle, growth, and differentiation, making it a target in cancer therapy. nih.gov

Table 1: Identified Molecular Targets for this compound and its Analogues
Compound ClassMolecular TargetTherapeutic AreaReference
Parent compound intermediateHIF2α (Hypoxia-Inducible Factor 2α)Cancer (e.g., Renal Cell Carcinoma) google.com
Chroman derivativesPD-1/PD-L1Oncology / Immunotherapy nih.gov
3-Amino-chromane analoguesσ1 ReceptorNeurodegeneration, Pain nih.gov
gem-Dimethylchroman-4-ol/amine analoguesButyrylcholinesterase (BuChE)Neurodegenerative Disease (e.g., Alzheimer's) uevora.pt
N-propargylated chroman-4-aminesMonoamine Oxidase (MAO)Neurodegenerative Disease (e.g., Parkinson's) uevora.ptcore.ac.uk
Spirocyclic chromane derivativesp300/CBPOncology nih.gov

Detailed Analysis of Enzyme Inhibition and Receptor Binding Kinetics

The kinetic profile of a compound—defined by parameters such as the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki)—is crucial for understanding its potency and mechanism. While specific kinetic data for this compound is not available in public literature, extensive studies on its analogues provide valuable insights into how this structural class interacts with biological targets.

Receptor Binding Kinetics: Studies on 3-amino-chromane analogues have revealed high-affinity interactions with the σ1 receptor.

A series of 36 phenethylamine-containing 3-amino-chromane ligands were shown to bind to the σ1 receptor with low nanomolar affinities. nih.gov

The most potent compounds in this series exhibited Ki values in the 2 nM range (pKi of ~8.7). nih.gov

These studies also demonstrated good selectivity for the σ1 receptor over the related TMEM97 receptor (36-fold selectivity for a lead compound). nih.gov

Enzyme Inhibition Kinetics: Analogues based on the chromane scaffold have been evaluated as inhibitors of several key enzymes, particularly those relevant to neurodegenerative diseases.

Butyrylcholinesterase (BuChE) Inhibition: A family of gem-dimethylchroman-4-ol derivatives demonstrated potent BuChE inhibition, with IC50 values ranging from 2.9 to 7.3 μM. uevora.pt The corresponding gem-dimethylchroman-4-amine derivatives were also effective, with IC50 values between 7.6 and 67 μM. uevora.pt Kinetic analysis of the most active amine derivatives revealed a mixed-type inhibition mechanism, indicating that these compounds can bind to both the free enzyme and the enzyme-substrate complex. uevora.pt

Monoamine Oxidase (MAO) Inhibition: While some chromane derivatives showed modest activity against MAO-A and MAO-B, N-propargylated versions were synthesized to enhance this interaction. uevora.ptcore.ac.uk The most effective of these showed moderate inhibition (e.g., 28% inhibition of MAO-B at a 1 µM concentration), suggesting the chromane scaffold is better suited for BuChE inhibition in this context. uevora.pt

Table 2: Kinetic Data for Chromane Amino Acid Analogues
Analogue ClassTargetKinetic ParameterValue RangeInhibition TypeReference
3-Amino-chromanesσ1 ReceptorKi~2 nM (for most potent)Competitive Binding nih.gov
gem-Dimethylchroman-4-olsBuChEIC502.9 - 7.3 µMNot specified uevora.pt
gem-Dimethylchroman-4-aminesBuChEIC507.6 - 67 µMMixed uevora.pt
N-propargylated chroman-4-aminesMAO-B% Inhibition @ 1µMup to 28%Not specified uevora.pt

Modulation of Key Biochemical Pathways by Chromane Amino Acid Derivatives

The interaction of chromane amino acid derivatives with their molecular targets leads to the modulation of significant biochemical pathways, which forms the basis of their therapeutic potential.

The development of inhibitors from the this compound intermediate directly implicates it in the HIF2α signaling pathway . google.com Under normal oxygen conditions, HIF-α subunits are hydroxylated and targeted for degradation by the VHL protein. google.com In VHL-deficient cancers like ccRCC, HIF2α accumulates and activates a cascade of genes that promote tumor growth by driving:

Angiogenesis: The formation of new blood vessels to supply the tumor.

Cell Proliferation and Survival: Upregulating factors that encourage tumor cell growth.

Metabolic Reprogramming: Shifting cellular metabolism to support rapid proliferation. google.com Inhibitors derived from this scaffold are designed to block the activity of HIF2α, thereby suppressing these oncogenic pathways. google.com

Analogues of this compound modulate other critical pathways:

Immune Checkpoint Pathway: Chroman-based inhibitors of the PD-1/PD-L1 interaction work to restore immune function. nih.gov By preventing PD-L1 on tumor cells from binding to PD-1 on T-cells, these compounds block the "off-switch" that tumors use to evade immune attack, thereby reactivating the anti-tumor immune response. nih.gov

Cholinergic and Monoaminergic Pathways: By inhibiting BuChE and MAO, chromane derivatives can modulate neurotransmitter levels in the brain. uevora.pt Inhibition of BuChE increases the availability of the neurotransmitter acetylcholine (B1216132), a key strategy in managing symptoms of Alzheimer's disease. uevora.pt Similarly, MAO inhibition increases levels of neurotransmitters like dopamine, which is relevant for treating Parkinson's disease. core.ac.uk

Gene Expression and Cell Cycle Regulation: Inhibitors of p300/CBP, developed from spirocyclic chromane scaffolds, interfere with histone acetylation. nih.gov This epigenetic modification is crucial for regulating gene transcription, and its inhibition can halt the cell cycle and suppress the expression of genes vital for cancer cell growth and differentiation. nih.gov

Investigation of Allosteric vs. Orthosteric Binding Site Interactions

The mechanism by which a molecule interacts with its target can be broadly categorized as either orthosteric or allosteric. Orthosteric inhibitors bind to the primary active site of an enzyme or receptor, directly competing with the endogenous substrate or ligand. rose-hulman.edu Allosteric modulators bind to a distinct, secondary site, inducing a conformational change that alters the activity of the active site indirectly. rose-hulman.edu

For this compound, its role as an intermediate for HIF2α inhibitors suggests it contributes to a molecule designed to interact with a specific binding pocket on the transcription factor, likely in an orthosteric manner to prevent its function.

Analysis of its analogues provides clearer examples of these different binding modes:

Mixed (Potentially Allosteric) Inhibition: The finding that gem-dimethylchroman-4-amine inhibitors of BuChE exhibit mixed-type kinetics is significant. uevora.pt Mixed inhibitors can bind to both the free enzyme and the enzyme-substrate complex, often at an allosteric site. rose-hulman.edu This suggests that these chromane derivatives may not compete directly with acetylcholine at the active site but rather modulate the enzyme's function by binding elsewhere.

Orthosteric Inhibition: The chroman derivatives designed as PD-L1 antagonists function by directly blocking the protein-protein interaction between PD-L1 and its receptor, PD-1. nih.gov This mode of action, where the inhibitor physically occludes the binding site for another protein, is a form of competitive, orthosteric inhibition.

These examples demonstrate that the versatile chromane amino acid scaffold can be tailored to engage with biological targets through different mechanisms, either by directly competing at the active site or by modulating function from a distance via an allosteric site.

Computational Chemistry and in Silico Approaches

Molecular Docking Studies for Ligand-Protein Complex Prediction and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target.

While no specific molecular docking studies have been reported for "4-Amino-7-bromochromane-4-carboxylic acid," research on related chromane (B1220400) derivatives provides valuable insights into their potential interactions with various biological targets. For instance, a series of substituted chroman-4-one derivatives were synthesized and evaluated as inhibitors of SIRT2, an enzyme implicated in neurodegenerative diseases. acs.orgacs.org Docking studies of these compounds into the SIRT2 active site revealed key interactions. For example, 8-bromo-6-chloro-2-pentylchroman-4-one demonstrated significant inhibitory activity, with an IC50 value of 4.5 μM. acs.org The docking poses of these inhibitors highlighted the importance of the chroman-4-one scaffold in establishing crucial interactions within the enzyme's binding pocket.

In another study, chromane derivatives were investigated as inhibitors of butyrylcholinesterase (BuChE), a target for Alzheimer's disease. core.ac.uk Molecular docking was employed to understand the mechanism of action, revealing that these compounds bind within the active site of BuChE. core.ac.uk Similarly, chromanone scaffolds have been shown to exhibit acetylcholinesterase (AChE) inhibition by binding to the peripheral anionic site (PAS) of the enzyme, a finding supported by docking studies. core.ac.uk

Furthermore, virtual screening of chromene-3-carboxamide derivatives identified potent inhibitors of AKR1B10, a cancer biomarker. nih.gov The most potent compound, (Z)-2-(4-methoxyphenylimino)-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide, exhibited a Ki value of 2.7 nM. nih.gov Docking simulations were crucial in identifying these potent inhibitors and understanding their binding interactions. nih.gov

The following table summarizes the inhibitory activities of some chromane derivatives against various targets, which can serve as a reference for the potential efficacy of "this compound."

CompoundTargetInhibitory Activity (IC50/Ki)Reference
8-bromo-6-chloro-2-pentylchroman-4-oneSIRT24.5 μM (IC50) acs.org
(Z)-2-(4-methoxyphenylimino)-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamideAKR1B102.7 nM (Ki) nih.gov

Molecular Dynamics Simulations for Dynamic Binding Interactions and Conformational Stability

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. This technique is invaluable for understanding the dynamic nature of ligand-protein interactions and the conformational stability of the complex.

Specific MD simulation data for "this compound" is not available. However, studies on related cyclic amino acid analogs and chromane derivatives offer a glimpse into the potential dynamic behavior of this compound. MD simulations have been performed on cyclic dermorphin (B549996) analogs containing conformationally restricted amino acids to understand their structural flexibility. nih.gov These simulations, conducted at high temperatures, revealed that the peptide ring structures showed moderate flexibility, and the side chains of the constrained amino acids exhibited limited movement. nih.gov

In a different context, MD simulations of chromane derivatives as PD-1/PD-L1 inhibitors predicted that the (R)-enantiomer of a lead compound had superior inhibitory activity compared to the (S)-enantiomer, a finding later corroborated by experimental data. nih.gov This highlights the power of MD simulations in discerning the subtle energetic and conformational differences between stereoisomers that can lead to significant variations in biological activity.

Furthermore, MD simulations have been used to study the stability of complexes between ligands and their protein targets. For example, in a study of inhibitors for the MurF ligase from Acinetobacter baumannii, MD simulations showed that the ligand-protein complex was stable, with the ligand remaining in close proximity to the active site. dntb.gov.ua

Pharmacophore Modeling for Rational Ligand Design

Pharmacophore modeling is a powerful tool in rational drug design that involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to exert a specific biological activity. arabjchem.org These models can then be used to screen large compound libraries to identify new molecules with the desired activity. mdpi.com

While a specific pharmacophore model for "this compound" has not been developed, studies on other heterocyclic compounds provide a framework for how such a model could be constructed and utilized. For instance, a pharmacophore model for chromone (B188151) derivatives as anti-breast cancer agents was generated to explore the essential features for activity against hormone-dependent breast cancer. nih.gov This model helped in understanding the structure-activity relationships and designing more potent analogs. nih.gov

Pharmacophore models are typically generated based on a set of active compounds (ligand-based) or the structure of the target protein's binding site (structure-based). arxiv.org The key features often include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups. chimia.ch For "this compound," a pharmacophore model would likely include features corresponding to the amino group (hydrogen bond donor/positive ionizable), the carboxylic acid (hydrogen bond acceptor/negative ionizable), the bromine atom (hydrophobic/halogen bond donor), and the chromane scaffold (hydrophobic/aromatic).

Virtual Screening and Lead Optimization Guided by Computational Methods

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. mdpi.com This process, often guided by pharmacophore models and molecular docking, helps to prioritize compounds for experimental testing. arabjchem.org

No virtual screening campaigns specifically targeting analogs of "this compound" have been published. However, the principles of virtual screening have been successfully applied to related compound classes. For example, virtual screening of a database of natural compounds using a pharmacophore model led to the identification of potential inhibitors of the AKT1 protein. arxiv.org In another study, a structure-based virtual screening approach was used to discover novel, fragment-like ligands for the human histamine (B1213489) H1 receptor with a high hit rate. danaher.com

Lead optimization is the process of taking a promising "hit" compound from a screening campaign and modifying its structure to improve its potency, selectivity, and pharmacokinetic properties. nih.govnih.gov Computational methods play a crucial role in this process. For instance, in the optimization of heterocyclic carbonyloxycarboximidamides as adenosine (B11128) A3 receptor antagonists, relative binding free energy calculations and MD simulations guided the structural modifications, leading to compounds with improved affinity. nih.gov The addition of a bromine atom to a specific position was shown to be favorable for binding. nih.gov

Structural simplification is another strategy in lead optimization, where unnecessary parts of a large lead compound are removed to improve its drug-like properties. nih.gov This approach can enhance synthetic accessibility and improve pharmacokinetic profiles. nih.gov

Quantum Mechanical Calculations for Electronic Structure Analysis Relevant to Reactivity and Interactions

Quantum mechanical (QM) calculations provide a detailed understanding of the electronic structure of a molecule, which is fundamental to its reactivity and interactions. cuny.edu Methods like Density Functional Theory (DFT) can be used to calculate properties such as molecular orbital energies (HOMO and LUMO), charge distribution, and vibrational frequencies. nih.govd-nb.info

Specific QM calculations for "this compound" are not available in the literature. However, studies on related molecules demonstrate the utility of these methods. For example, DFT calculations have been used to study the electronic structure of chromone and its hydroxylated derivatives, revealing that the A-ring is aromatic while the C-ring is not conjugated. nih.gov

In another study, QM calculations were used to investigate the conformational stability of substituted 1,3-dioxanes, and the results were consistent with experimental NMR data. QM methods have also been employed to predict the stereoselectivities of organic reactions with a high degree of accuracy. For "this compound," QM calculations could provide insights into the effects of the bromine and amino-carboxylic acid substituents on the electronic properties of the chromane ring system, which would be crucial for understanding its reactivity and potential interactions with biological targets.

Exploration of Biological Activities in Preclinical Research Models

In Vitro Assessment of Modulatory Effects on Specific Enzymes (e.g., Sirtuins, Pteridine Reductase 1)

While direct enzymatic modulation data for 4-Amino-7-bromochromane-4-carboxylic acid is not extensively documented, research into structurally related chroman-4-one scaffolds has identified inhibitory activity against Pteridine Reductase 1 (PTR1). nih.govnih.gov PTR1 is an enzyme found in trypanosomatid parasites, such as Trypanosoma brucei and Leishmania species, and is a target for the development of antiparasitic drugs. nih.gov

Studies on chroman-4-one analogs have demonstrated their ability to inhibit PTR1 from both Trypanosoma brucei (TbPTR1) and Leishmania major (LmPTR1). nih.govnih.gov For instance, certain chroman-4-one derivatives have shown inhibitory activity against these parasitic enzymes, providing a basis for further structural optimization to develop potent anti-trypanosomatidic compounds. nih.gov The binding modes of these compounds have been investigated through crystallographic studies, which help to explain their inhibitory activity. nih.gov

There is currently no specific information available from the provided search results regarding the modulatory effects of this compound on sirtuins. Sirtuins are a class of NAD+-dependent deacetylases that are considered potential therapeutic targets for a range of diseases, including cancer and neurodegenerative disorders. nih.gov

Cellular Profiling in Cultured Cell Lines: Investigation of Functional Responses (e.g., antiproliferative effects in cancer cell lines)

The antiproliferative effects of compounds containing a 4-amino-substituted heterocyclic scaffold have been explored, though specific data for this compound is limited in the provided search results. For context, other classes of compounds with a 4-amino substitution, such as 4-amino-thieno[2,3-d]pyrimidines, have been tested for their antiproliferative activity against breast cancer cell lines like MCF-7 and MDA-MB-231. nih.gov For example, some of these thienopyrimidine derivatives displayed significant antiproliferative effects, with IC50 values in the micromolar range. nih.gov Similarly, 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have been developed as inhibitors of Protein Kinase B (Akt), a key enzyme in cell survival pathways, and have shown to inhibit the growth of human tumor xenografts. nih.gov

However, direct cellular profiling and antiproliferative data for this compound in specific cancer cell lines are not detailed in the provided search results.

Evaluation of Antimicrobial and Antiparasitic Activities in In Vitro Systems

The chromane (B1220400) scaffold is a component of molecules investigated for antimicrobial and antiparasitic properties. The most relevant findings are associated with the inhibition of Pteridine Reductase 1 (PTR1), which confers antiparasitic activity. nih.govnih.gov

Antiparasitic Activity: Research has focused on chroman-4-one derivatives as inhibitors of PTR1 from Trypanosoma brucei and Leishmania infantum. nih.gov One specific chroman-4-one analog demonstrated activity against both the target enzymes and the parasites themselves, with a favorable selectivity index and low toxicity. nih.gov These results suggest that the chroman-4-one scaffold is a promising starting point for designing novel antiparasitic agents. nih.govnih.gov

In Vitro Antiparasitic Activity of a Representative Chroman-4-one Analog (Compound 1 from source nih.gov)
TargetOrganismActivity MetricValueCitation
TbPTR1Trypanosoma bruceiIC₅₀Data for specific value not provided in abstract nih.gov
LmPTR1Leishmania majorIC₅₀Data for specific value not provided in abstract nih.gov
ParasiteTrypanosoma bruceiEC₅₀Data for specific value not provided in abstract nih.gov
ParasiteLeishmania infantumEC₅₀Data for specific value not provided in abstract nih.gov

Antimicrobial Activity: While the broader class of amino acid-based compounds and various heterocyclic structures are known to possess antimicrobial properties, specific data on the antibacterial or antifungal activity of this compound is not available in the provided search results. nih.gov For comparative purposes, other heterocyclic compounds like 7-amino-4-methyl-coumarin thiazolidinone conjugates have been synthesized and evaluated for their in vitro antimicrobial activity against various Gram-positive and Gram-negative bacteria and fungi. pensoft.net

Receptor Agonist/Antagonist Activity in Ligand Binding Assays (e.g., 5-HT1A receptor, serotonin (B10506) transporter)

There is no information within the provided search results detailing ligand binding assays for this compound at the 5-HT1A receptor or the serotonin transporter (SERT). The 5-HT1A receptor and SERT are significant targets in the central nervous system for the development of treatments for depression and anxiety. nih.govnih.govnih.gov Research in this area typically involves evaluating the binding affinity (Ki) of compounds for these targets. While numerous ligands have been developed for these receptors, none mentioned in the search results share the this compound scaffold. nih.govresearchgate.net

In Vivo Proof-of-Concept Studies in Relevant Animal Models (e.g., tumor growth inhibition in xenograft models)

Advanced Research Directions and Future Outlook

Development of Novel and Green Synthetic Methodologies for Complex Chromane (B1220400) Amino Acids

The synthesis of structurally complex chromane amino acids presents a significant challenge, necessitating the development of more efficient, sustainable, and versatile chemical methods. Future research will likely focus on innovative synthetic strategies that prioritize atom economy, reduced environmental impact, and the ability to generate diverse compound libraries.

Green Chemistry Methodologies: The principles of green chemistry are increasingly integral to modern organic synthesis. acs.org The development of one-pot, multi-component reactions (MCRs) is a particularly attractive strategy as it reduces the number of synthetic steps, energy consumption, and waste production. acs.org Research into green protocols for chromene synthesis has highlighted the efficacy of using environmentally benign solvents, such as water-ethanol mixtures, and sustainable catalysts. researchgate.netevotec.com For instance, catalysts like pyridine-2-carboxylic acid, ceric ammonium (B1175870) nitrate (B79036) (CAN), and even agro-waste extracts have been shown to efficiently promote the synthesis of chromene derivatives in high yields. acs.orgresearchgate.netevotec.com Another innovative green approach involves the use of reusable, heterogeneous catalysts like nano-sized zeolites, which can be easily removed from the reaction mixture by simple filtration and reused, further enhancing the sustainability of the process. drugdiscoverychemistry.com

Table 1: Comparison of Green Synthetic Strategies for Chromene/Chromane Scaffolds

Strategy Catalyst Examples Solvent Systems Key Advantages Citations
Multi-Component Reactions (MCRs) Pyridine-2-carboxylic acid, Ceric Ammonium Nitrate (CAN) Water, Ethanol, Water-Ethanol mixtures High atom economy, reduced steps, time-saving. acs.orgresearchgate.net
Agro-Waste Catalysis Water extract of banana peel ash Water Eco-friendly, inexpensive catalyst source, simple reaction conditions. evotec.com
Heterogeneous Nanocatalysis Nano-sized clinoptilolite zeolite Water Catalyst recyclability, easy product separation, high yields. drugdiscoverychemistry.com

| Microwave/Ultrasound Synthesis | Various | Environmentally friendly solvents | Scalability, cost-effectiveness, rapid reaction times. | researchgate.net |

Integration of Chemoinformatics and Machine Learning for Predictive Compound Design and Optimization

As the synthesis of diverse libraries of 4-Amino-7-bromochromane-4-carboxylic acid derivatives becomes more feasible, chemoinformatics and machine learning (ML) will serve as indispensable tools for navigating the vast chemical space to identify promising candidates. researchgate.netacs.org These computational approaches use pattern recognition algorithms to build predictive models that correlate chemical structures with biological activities and physicochemical properties, a process known as Quantitative Structure-Activity Relationship (QSAR) modeling. researchgate.netnih.gov

The process begins by converting molecular structures into numerical representations, such as molecular descriptors or chemical fingerprints. nih.gov These fingerprints can then be used by various ML algorithms—from regression analysis to more complex deep learning models—to learn from existing data and predict the properties of untested compounds. nih.govacs.org For derivatives of this compound, ML-QSAR models could predict biological activity, solubility, metabolic stability, and other crucial parameters before a compound is ever synthesized. acs.org This predictive power accelerates the design-build-test-learn cycle, enabling researchers to prioritize the synthesis of compounds with the highest probability of success and to intelligently optimize lead structures. researchgate.net

Investigation of Multi-Targeting Strategies with this compound Derivatives

The concept of polypharmacology—designing single molecules that can modulate multiple biological targets simultaneously—is a growing paradigm in drug discovery for complex diseases like cancer. researchgate.net Scaffolds that can bind to various targets are sometimes referred to as "privileged structures." researchgate.net The benzopyran core of the chromane ring system has shown potential for such multi-targeting approaches.

Future research could explore derivatives of this compound as dual-target or multi-target agents. For example, studies have shown that compounds with a benzopyran scaffold can be designed to dually inhibit Poly(ADP-ribose) polymerase (PARP) and tubulin, or PARP and CDK4/6, achieving synergistic effects in cancer cells. researchgate.net A cheminformatics approach combined with structure-based design could be used to identify modifications to the this compound structure that would enable simultaneous binding to two or more distinct, disease-relevant proteins. researchgate.net This strategy could lead to therapeutics with enhanced efficacy or the ability to overcome drug resistance mechanisms.

Exploration of Prodrug Strategies and Advanced Delivery Systems for Research Compounds

The inherent physicochemical properties of a research compound, such as its solubility and permeability, are critical for its utility in biological assays. The presence of both a carboxylic acid and an amino group on this compound offers multiple handles for prodrug design to improve these properties. worldpreclinicalcongress.com

A prodrug is a biologically inactive derivative of a parent compound that undergoes an enzymatic or chemical transformation in vivo to release the active agent. worldpreclinicalcongress.com For the carboxylic acid moiety, esterification is a common strategy. worldpreclinicalcongress.com For instance, linking amino acids or dipeptides can enhance water solubility and leverage specific transporters like PepT1 for improved absorption. discoveryontarget.com For the amino group, forming a carbamate (B1207046) is a viable approach. nih.gov Some benzoheterocyclic carbamates have been shown to act as prodrugs, improving stability and pharmacokinetic properties. acs.orgnih.gov

Beyond prodrugs, advanced delivery systems can be employed to enhance the utility of research compounds. These systems encapsulate the compound to protect it from degradation, improve solubility, and potentially target it to specific cells or tissues. usp.brebi.ac.uk

Table 2: Potential Advanced Delivery Systems for Chromane Amino Acid Derivatives

Delivery System Description Potential Advantages for Research Citations
Liposomes Spherical vesicles composed of a lipid bilayer. Can encapsulate both hydrophilic and hydrophobic compounds, improve stability, and reduce off-target effects. usp.br
Dendrimers Highly branched, three-dimensional macromolecules with a well-defined structure. Precise control over size and surface functionality; can encapsulate compounds and be functionalized for targeting. usp.br
Nanoparticles Submicron particles made from organic or inorganic materials. Enhance solubility and stability, enable controlled release, and can be engineered for targeted delivery. usp.brebi.ac.uk

| Metal-Biomolecule Networks (MBNs) | Coordination networks of non-toxic metal ions and biomolecules. | Can be constructed from materials highly compatible with the human body, avoiding potentially toxic carriers. | mtoz-biolabs.com |

Application of Chemical Biology Tools for Precise Mechanistic Delineation and Target Validation

Identifying the precise molecular target(s) of a novel bioactive compound and elucidating its mechanism of action (MOA) are critical yet challenging steps in research. acs.orgworldpreclinicalcongress.com A suite of powerful chemical biology tools can be applied to derivatives of this compound to achieve this.

Target Deconvolution and Validation: For derivatives that act via covalent modification of their target, Activity-Based Protein Profiling (ABPP) is an exceptionally powerful technique. researchgate.netasm.org ABPP uses chemical probes that covalently label the active sites of specific enzyme families. asm.org In a competitive experiment, a library of compounds can be screened for their ability to prevent probe labeling of a target protein, allowing for rapid assessment of target engagement and selectivity directly in complex biological systems like living cells. nih.govevotec.com This approach is invaluable for confirming covalent bond formation and assessing off-target interactions across the proteome. researchgate.net Other methods for target identification include photoaffinity labeling (PAL) , where a photoreactive group is incorporated into the compound to allow for UV-induced cross-linking to its binding partners, and the Cellular Thermal Shift Assay (CETSA) , which measures changes in protein thermal stability upon ligand binding. acs.orgdrugdiscoverychemistry.com

Mechanism of Action (MOA) Elucidation: Once a target is identified, further tools can delineate the functional consequences of its modulation. Global proteomics can reveal how compound treatment alters the abundance of thousands of proteins, providing a systems-level view of the cellular response and uncovering the downstream pathways affected by the primary target engagement. discoveryontarget.com Combining these chemoproteomic approaches with functional genomics, such as RNA interference or CRISPR-based screens, can provide a detailed picture of the key molecular mechanisms underlying a compound's observed phenotype. worldpreclinicalcongress.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.